(4-Boronophenyl)phosphonic acid (4-Boronophenyl)phosphonic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15796526
InChI: InChI=1S/C6H8BO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H2,10,11,12)
SMILES:
Molecular Formula: C6H8BO5P
Molecular Weight: 201.91 g/mol

(4-Boronophenyl)phosphonic acid

CAS No.:

Cat. No.: VC15796526

Molecular Formula: C6H8BO5P

Molecular Weight: 201.91 g/mol

* For research use only. Not for human or veterinary use.

(4-Boronophenyl)phosphonic acid -

Specification

Molecular Formula C6H8BO5P
Molecular Weight 201.91 g/mol
IUPAC Name (4-boronophenyl)phosphonic acid
Standard InChI InChI=1S/C6H8BO5P/c8-7(9)5-1-3-6(4-2-5)13(10,11)12/h1-4,8-9H,(H2,10,11,12)
Standard InChI Key FDSXINKUJGKOHE-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(C=C1)P(=O)(O)O)(O)O

Introduction

(4-Boronophenyl)phosphonic acid is an organophosphorus compound characterized by the presence of a boron atom attached to a phenyl group, which is further bonded to a phosphonic acid functional group. This unique structure makes it particularly useful in organic synthesis, especially in reactions involving the formation of carbon-carbon bonds, such as Suzuki-Miyaura coupling reactions.

Synthesis Methods

The synthesis of (4-Boronophenyl)phosphonic acid typically involves several steps, often requiring careful control of reaction conditions to optimize yield and purity. Common methods may include the reaction of appropriate boron-containing precursors with phosphorus-containing reagents under specific conditions.

Applications in Organic Synthesis

(4-Boronophenyl)phosphonic acid is primarily used in organic synthesis due to its ability to form carbon-carbon bonds efficiently. It is particularly effective in Suzuki-Miyaura coupling reactions, which require palladium catalysts and polar solvents.

Interaction Studies

Interaction studies involving (4-Boronophenyl)phosphonic acid focus on its reactivity with other compounds. It has been studied for its ability to form complexes with transition metals, enhancing catalytic activity in organic reactions. Additionally, its interactions with biological molecules could provide insights into potential therapeutic uses.

Comparison with Other Phosphonic Acids

(4-Boronophenyl)phosphonic acid is distinct from other phosphonic acids due to the presence of the boron atom, which enhances its utility in specific synthetic applications. This feature affects the electronic properties of the compound, potentially leading to different reactivity patterns compared to similar phosphonic acids.

Future Research Directions

Future research should focus on exploring the biological activity of (4-Boronophenyl)phosphonic acid more thoroughly, as well as expanding its applications in organic synthesis. Investigating its potential therapeutic uses through interaction studies with biological molecules could also be beneficial.

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